Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Z-1,4-Butanediamine hydrochloride, is a chemical compound synthesized from benzyl chloroformate and 1,4-diaminobutane []. It finds application in scientific research as a protected building block for the synthesis of various molecules, particularly those containing polyamine or polyamide functionalities [].
The benzyl group (C6H5CH2) in Benzyl N-(4-aminobutyl)carbamate hydrochloride acts as a protecting group for the primary amine (NH2) functionality on the 4-carbon chain. This protection strategy allows for selective modification of other functional groups present in the molecule without affecting the amine []. The benzyl group can be readily removed under specific conditions, such as catalytic hydrogenation, to reveal the free amine group at the desired stage of the synthesis [].
Benzyl N-(4-aminobutyl)carbamate hydrochloride is particularly valuable in peptide immobilization, where it serves as a spacer arm to link peptides to solid supports. The protected amine group can be attached to the solid support, while the free amine at the other end allows for subsequent conjugation of the peptide via amide bond formation []. The benzyl group is then removed to release the functional amine group in the peptide, enabling its interaction with the target molecule or biological system.
Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Carbobenzoxy-1,4-diaminobutane hydrochloride, is a chemical compound with the molecular formula and a molar mass of approximately 258.74 g/mol. It is classified as a skin and eye irritant, and it may pose respiratory hazards upon exposure . This compound serves as an important intermediate in organic synthesis, particularly in the development of various pharmaceuticals and biologically active molecules.
As a protecting group, Benzyl N-(4-aminobutyl)carbamate hydrochloride does not have a specific mechanism of action within biological systems. Its primary function is to reversibly block the reactivity of the amine group in a target molecule during organic synthesis.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed depend on the specific conditions and reagents used.
This compound exhibits significant biological activity, particularly in its role as an inhibitor of the human sodium-glucose cotransporter 1 (SGLT1). By inhibiting SGLT1, it reduces the absorption of glucose and galactose in the intestines, which can lead to decreased blood sugar levels. This mechanism suggests potential therapeutic applications in managing conditions related to hyperglycemia .
Benzyl N-(4-aminobutyl)carbamate hydrochloride is soluble in dimethyl sulfoxide and methanol, which aids in its application in biochemical studies. Its effects on cellular processes are influenced by its interaction with various biomolecules, including enzymes involved in metabolic pathways.
The synthesis of Benzyl N-(4-aminobutyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-aminobutylamine under controlled conditions. The process may include protective group strategies to ensure selectivity and yield during the formation of the carbamate linkage. Various synthetic routes have been explored to optimize yield and purity, often requiring purification steps such as recrystallization or chromatography .
Benzyl N-(4-aminobutyl)carbamate hydrochloride has diverse applications across multiple fields:
Studies on Benzyl N-(4-aminobutyl)carbamate hydrochloride have focused on its interactions with cellular components, particularly regarding its inhibitory effects on SGLT1. Research indicates that varying dosages can lead to different biological outcomes, making it a valuable compound for pharmacological studies aimed at understanding glucose transport mechanisms .
Benzyl N-(4-aminobutyl)carbamate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Benzyl (5-aminopentyl)carbamate hydrochloride | 18807-74-4 | 0.98 |
Benzyl (6-aminohexyl)carbamate hydrochloride | 78618-06-1 | 0.98 |
Benzyl (4-hydroxybutyl)carbamate | 17996-13-3 | 0.96 |
Benzyl (4-aminobutyl)carbamate | 62146-62-7 | 0.98 |
These compounds are distinguished by variations in their alkyl chain lengths or functional groups, which may affect their biological activity and chemical reactivity. The unique structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride positions it as a crucial intermediate in the synthesis of specific inhibitors targeting glucose transport mechanisms, setting it apart from its analogs .
Benzyl N-(4-aminobutyl)carbamate hydrochloride represents an important protected amine derivative widely used in synthetic organic chemistry. The compound features a benzyloxycarbonyl (Cbz or Z) protecting group on one amine of a 1,4-diaminobutane chain, with the second amine present as a hydrochloride salt. Various synthetic approaches have been developed for its preparation, as detailed in the following sections.
Carbamate formation represents the core chemical transformation in synthesizing Benzyl N-(4-aminobutyl)carbamate hydrochloride. Several mechanistic pathways exist for creating the critical carbamate linkage:
The fundamental reaction involves nucleophilic attack by an amine on a carbonyl-containing species to form the carbamate functional group. For benzyl carbamates specifically, the general reaction proceeds through the formation of a tetrahedral intermediate followed by elimination to generate the stable carbamate structure. This process typically requires:
In the specific case of Benzyl N-(4-aminobutyl)carbamate hydrochloride, the reaction occurs selectively at one amine of the 1,4-diaminobutane, leaving the second amine available for salt formation.
An emerging approach to carbamate synthesis utilizes carbon dioxide as a C1 building block. This method represents a more sustainable pathway and involves:
The reaction proceeds via carbamic acid intermediates, which are typically unstable but can be trapped as their corresponding esters. In continuous flow synthesis methods, this approach achieves carbamate formation in just 50 minutes, offering significant time advantages over traditional methods.
The most common and direct approach to synthesizing Benzyl N-(4-aminobutyl)carbamate hydrochloride employs benzyl chloroformate (Z-Cl or Cbz-Cl) as the key reagent.
Benzyl chloroformate, first prepared by Leonidas Zervas in the early 1930s, serves as the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. The reagent is prepared by treating benzyl alcohol with phosgene:
$$ \text{PhCH}2\text{OH} + \text{COCl}2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} $$
For Benzyl N-(4-aminobutyl)carbamate hydrochloride synthesis, benzyl chloroformate reacts with 1,4-diaminobutane under controlled conditions to form a monoprotected intermediate, which subsequently undergoes salt formation.
A significant challenge in the synthesis is achieving selective mono-protection of the diamine. Several strategies have been employed:
The general reaction between chloroformates and amines proceeds as follows:
$$ \text{R'OC(O)Cl} + \text{R}2\text{NH} \rightarrow \text{R}2\text{NCO}_2\text{R'} + \text{HCl} $$
In the specific case of the target compound, carefully controlled conditions allow for selective reaction at one amine group of the diaminobutane chain.
Recent advances in biocatalysis have opened new avenues for synthesizing carbamates, including Benzyl N-(4-aminobutyl)carbamate derivatives, under environmentally friendly conditions.
A groundbreaking enzymatic approach for carbamate-protected amines synthesis has been reported to achieve yields of up to 99% in water. This method represents a significant advancement in green chemistry principles applied to carbamate synthesis.
The key advantages of enzymatic synthesis include:
Specific enzymes like esterase from Pyrobaculum calidifontis VA1 (PestE) have demonstrated efficacy in catalyzing carbamate formation from different aliphatic, aromatic, and arylaliphatic precursors. This biocatalytic approach offers:
While these enzymatic methods represent cutting-edge approaches, their specific application to Benzyl N-(4-aminobutyl)carbamate hydrochloride synthesis requires further research and optimization.
Sustainable synthesis of Benzyl N-(4-aminobutyl)carbamate hydrochloride and related compounds has become increasingly important as the chemical industry moves toward greener processes.
A novel approach for continuous preparation of carbamates utilizes carbon dioxide directly with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive. This method offers several advantages:
The continuous flow process provides the desired carbamates in yields ranging from 45% to 92%, representing a significant improvement in efficiency and sustainability.
An electrocatalyzed three-component cascade reaction involving CO₂, amines, and N-alkenylsulfonamides offers another green chemistry approach for carbamate synthesis. This method:
The electrochemical approach represents a promising direction for more sustainable carbamate synthesis methods applicable to compounds like Benzyl N-(4-aminobutyl)carbamate hydrochloride.
The final step in preparing Benzyl N-(4-aminobutyl)carbamate hydrochloride involves salt formation to yield the stable hydrochloride form.
Amine salts form through acid-base reactions between the free amine and a strong acid like HCl. The reaction involves:
In the case of primary amines like the terminal amine in Benzyl N-(4-aminobutyl)carbamate, the NH₂ group is protonated to give an NH₃⁺ unit.
Several practical methods exist for forming the hydrochloride salt of Benzyl N-(4-aminobutyl)carbamate:
The salt formation process typically improves compound stability, crystallinity, and handling properties compared to the free base form.
Benzyl N-(4-aminobutyl)carbamate hydrochloride serves as a critical intermediate in peptide synthesis, where selective protection of amine groups is essential to prevent undesired side reactions. The Cbz group, introduced via benzyl chloroformate (Cbz-Cl), masks the primary amine of 1,4-diaminobutane, allowing controlled coupling during solid-phase peptide synthesis [5] [6]. Deprotection is achieved through catalytic hydrogenation, which cleaves the benzyl group while preserving the integrity of the peptide backbone [3].
This compound’s utility is highlighted in the synthesis of complex peptides requiring orthogonally protected amines. For example, the Cbz group remains stable under acidic conditions used to remove tert-butoxycarbonyl (Boc) groups, enabling sequential deprotection strategies [3]. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction mixtures [4].
Orthogonal protection strategies rely on differential deprotection conditions to enable selective reactivity. Benzyl N-(4-aminobutyl)carbamate hydrochloride is often paired with Boc or fluorenylmethyloxycarbonyl (Fmoc) groups to achieve this. The table below compares key properties of these protecting groups:
Protecting Group | Deprotection Method | Stability Profile |
---|---|---|
Cbz | Hydrogenolysis (Pd-C/H₂) | Stable to acids and bases |
Boc | Acid (e.g., TFA) | Labile to acids |
Fmoc | Base (e.g., piperidine) | Labile to bases |
The Cbz group’s resistance to acidic and basic conditions makes it ideal for multi-step syntheses where Boc or Fmoc groups are removed first [3] [5]. For instance, in the preparation of SGLT1 inhibitors, the Cbz-protected diamine remains intact during acid-mediated deprotection of tert-butyl esters, ensuring regioselective functionalization [4].
Carbamates like benzyl N-(4-aminobutyl)carbamate hydrochloride are pivotal in prodrug design due to their enzymatic and chemical lability. The Cbz group acts as a promoiety, masking the amine’s reactivity until metabolic cleavage occurs. In vivo, esterases or hepatic enzymes hydrolyze the carbamate bond, releasing the active 1,4-diaminobutane moiety [6].
This prodrug strategy enhances pharmacokinetic properties by improving membrane permeability. For example, Cbz-protected diamines exhibit increased lipophilicity compared to their free amine counterparts, facilitating passive diffusion across cellular membranes [4]. Subsequent bioactivation in target tissues ensures localized drug release, minimizing systemic toxicity.
The compound’s role as a precursor to cytotoxic agents stems from its ability to deliver free amines upon deprotection. In anticancer drug development, 1,4-diaminobutane derivatives interact with DNA or inhibit key enzymes like topoisomerases. For instance, Cbz-protected diamines are intermediates in synthesizing platinum-based chemotherapeutics, where the amine coordinates to metal centers to form DNA-crosslinking agents [1].
Additionally, the compound’s scaffold is utilized in designing kinase inhibitors. The four-carbon chain provides optimal spacing for interacting with ATP-binding pockets, while the Cbz group ensures stability during synthesis [4]. Post-deprotection, the free amine participates in hydrogen bonding with target proteins, enhancing inhibitory potency.
Carbamate groups significantly modulate a molecule’s physicochemical properties. Benzyl N-(4-aminobutyl)carbamate hydrochloride’s hydrochloride salt improves aqueous solubility, addressing a common limitation of hydrophobic therapeutics [1]. The Cbz group’s aromatic ring contributes to π-π interactions with serum proteins, prolonging circulation half-life [6].
Upon absorption, the carbamate’s cleavage restores the amine’s bioavailability. This approach is exemplified in the design of antidiabetic agents, where Cbz-protected diamines are converted to active metabolites that inhibit sodium-glucose cotransporters [4]. The balance between lipophilicity and solubility ensures efficient tissue penetration and sustained release, optimizing therapeutic outcomes.
Irritant